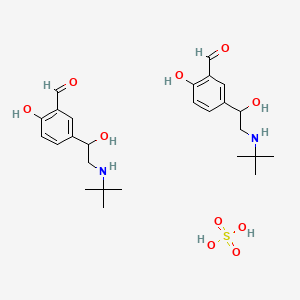
Albuterol Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albuterol Aldehyde, also known as 4-[(1,1-dimethylethyl)amino]-3-hydroxybenzaldehyde, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is a pale yellow solid and is considered a related impurity of Albuterol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Albuterol Aldehyde can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the ozonolysis of alkenes, where an alkene reacts with ozone to form an ozonide, which is then cleaved with zinc dust and water to yield the aldehyde . Another method involves the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of ozonolysis and oxidation of primary alcohols are common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Albuterol Aldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium (VI) oxidants, Swern oxidation, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds, cyanide ions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Albuterol Aldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Albuterol Aldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products . The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
Albuterol Aldehyde is similar to other aldehydes and related compounds, such as:
Salbutamol (Albuterol): A medication used to treat asthma and other respiratory conditions.
4-Hydroxy-3-(hydroxymethyl)benzaldehyde: Another aldehyde with similar chemical properties.
Levalbuterol: A single enantiomer of Albuterol with higher specificity for beta2-adrenergic receptors.
Uniqueness
This compound is unique due to its specific structure and properties, which make it a valuable intermediate in organic synthesis and a subject of scientific research .
Properties
Molecular Formula |
C26H40N2O10S |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde;sulfuric acid |
InChI |
InChI=1S/2C13H19NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,8,12,14,16-17H,7H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
PUXHXTHIRAPAII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


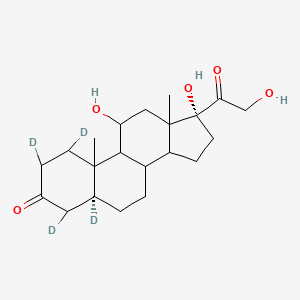
![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099287.png)
![8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14099295.png)
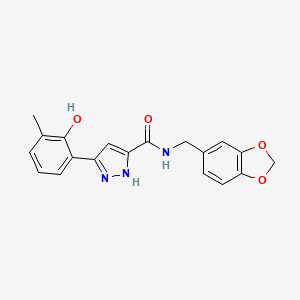
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14099302.png)
![2-(3-Methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099303.png)
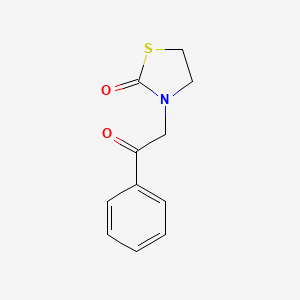
![1H-Thieno[3,4-d]iMidazole-4-pentanoic acid, 1-[bis(4-Methoxyphenyl)phenylMethyl]hexahydro-2-oxo-, [3aS-(3aa,4b,6aa)]-](/img/structure/B14099308.png)

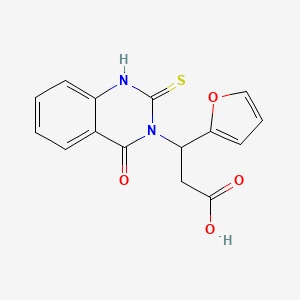
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099329.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099337.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B14099344.png)
![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14099375.png)
